(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone
Descripción
Propiedades
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)14-8-15(24-19-14)13-6-4-3-5-7-13/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCRACLWAQQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone represents a novel class of spirocyclic compounds that exhibit significant biological activity. Its unique structural features, including a spirocyclic framework and specific functional groups, suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 278.31 g/mol |
| CAS Number | 156720-75-1 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Cool, dry place |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in tumor progression and inflammation. The mechanism involves binding to the active sites of these targets, thereby modulating their activity and influencing cellular pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of similar spirocyclic compounds exhibited dose-dependent antitumor effects in xenograft mouse models. The compound was found to inhibit the proliferation of cancer cells by targeting the KRAS G12C mutation, which is prevalent in various cancers. In vitro assays indicated that the compound significantly reduced cell viability in cancer cell lines compared to controls .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H1373 | 5.4 | KRAS G12C inhibition |
| A549 (Lung) | 4.8 | Induction of apoptosis |
| MCF-7 (Breast) | 6.1 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise in reducing inflammatory responses. Animal studies indicated that administration led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating conditions characterized by chronic inflammation.
Case Studies
- Case Study on Tumor Xenografts : In a controlled experiment using NCI-H1373 xenograft models, treatment with the compound resulted in a significant reduction in tumor size over four weeks compared to untreated controls. Histological analysis revealed decreased mitotic activity and increased apoptosis within treated tumors.
- Inflammation Model : In a mouse model of induced inflammation, administration of the compound resulted in a marked reduction in paw swelling and histopathological evidence of reduced inflammatory cell infiltration.
Comparación Con Compuestos Similares
Key Observations :
- The dioxa rings in the spiro core increase polarity and hydrogen-bonding capacity relative to simpler spiro systems like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one .
Functional Group Comparisons
- Methanone Derivatives: The target compound’s methanone linkage (common in and ) is critical for electrophilic reactivity, enabling nucleophilic additions or condensations. In contrast, thioether-containing analogs () exhibit distinct redox and metabolic stability profiles .
- Spiro vs.
Research Findings and Structure-Activity Relationships (SAR)
- Side Chain Length and Receptor Affinity: highlights that optimal side chain lengths (4–6 carbons) maximize cannabinoid receptor (CB1) binding.
- Synthetic Challenges : Analogous compounds () were synthesized via 1,4-dioxane-mediated reactions with triethylamine, suggesting the target compound may require similar conditions for efficient coupling of its isoxazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
